molecular formula C14H12O4 B13832137 2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone

2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone

Cat. No.: B13832137
M. Wt: 244.24 g/mol
InChI Key: YXORSXKQALCDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone is a synthetic aromatic ketone characterized by a dihydroxy-substituted ethanone core and a 4-phenoxyphenyl substituent. The compound’s structure includes two hydroxyl groups at the C-2 position and a phenoxy-linked phenyl ring at the C-1 position.

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

2,2-dihydroxy-1-(4-phenoxyphenyl)ethanone

InChI

InChI=1S/C14H12O4/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,14,16-17H

InChI Key

YXORSXKQALCDKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone can be achieved through several methods. One common method involves the reaction of 4-phenoxybenzaldehyde with sulfur ylide to form 2-(4-phenoxyphenyl)oxirane, which is then hydrolyzed to yield the desired compound . Another method involves the reduction of 2-halo-1-(4-phenoxyphenyl)ethanone using sodium borohydride, followed by cyclization in the presence of sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the phenoxy group can interact with hydrophobic regions of proteins and other macromolecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent effects are summarized below:

Compound Name Substituents on Aryl Ring Key Properties/Activities References
2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone 4-phenoxyphenyl Not explicitly reported; inferred lipophilicity and steric bulk
2,2-Dihydroxy-1-(4-methoxyphenyl)ethanone 4-methoxy Microwave synthesis precursor; used in heterocyclic systems (e.g., pyrido-triazino-thiadiazines)
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2,5-dihydroxy-4-methoxy α-Glucosidase inhibition (IC₅₀: 0.28 mM); hydroxylation enhances activity
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone 2,3-dihydroxy-4-methoxy Moderate α-glucosidase inhibition (IC₅₀: 0.32 mM); positional hydroxyl effects
2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone 3,4,5-trimethoxy Precursor for thiadiazine derivatives (m.p. 276–278°C); IR and NMR data reported
1-(4-Hydroxy-3-methoxyphenyl)ethanone 4-hydroxy-3-methoxy Natural isolate; antioxidant properties
2,2-Dihydroxy-1-(p-tolyl)ethanone 4-methyl CAS: 16208-14-3; intermediate in organic synthesis
Key Observations:
  • Substituent Position and Bioactivity: Hydroxyl groups at C-2 and C-5 (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) enhance α-glucosidase inhibition compared to C-2 and C-3 substitution . Methoxy groups generally reduce polarity and may lower IC₅₀ values when combined with hydroxylation .
  • Synthetic Utility: Derivatives with methoxy or methyl groups (e.g., 2,2-dihydroxy-1-(p-tolyl)ethanone) are common intermediates in heterocyclic synthesis, while trimethoxy variants enable regioselective functionalization .

Physicochemical Properties

  • Solubility and Stability: Hydroxyl groups enhance aqueous solubility, while methoxy or phenoxy groups increase lipid solubility. For example, 2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone derivatives exhibit high melting points (276–278°C) due to crystalline packing .
  • Spectroscopic Data : IR and NMR spectra for analogues (e.g., νmax 1579 cm⁻¹ for C=N in thiadiazines) provide benchmarks for characterizing the target compound .

Biological Activity

2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone, also known as a phenolic compound, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15H14O3
  • Molecular Weight : 242.27 g/mol
  • IUPAC Name : this compound

This compound features a phenoxy group attached to a central ethanone structure with two hydroxyl groups, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage.

  • Mechanism of Action : The compound scavenges free radicals and reduces oxidative stress markers in vitro.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

  • Key Findings : In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens.

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

These results indicate that this compound possesses moderate antibacterial and antifungal activities.

Case Studies

  • Study on Obesity Treatment : A study published in Bioorganic and Medicinal Chemistry reported that compounds similar to this compound showed promise in inhibiting acetyl-CoA carboxylases (ACCs), which are involved in lipid metabolism. This suggests potential applications in treating obesity and metabolic disorders .
  • Cancer Research : Another study highlighted the compound's potential role in inhibiting aromatase activity, which is crucial in estrogen biosynthesis. This inhibition could be beneficial for developing treatments for estrogen-dependent cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.